Pritelivir mesylate
Overview
Description
Scientific Research Applications
AIC316 (mesylate) has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of antiviral drug synthesis and mechanism of action.
Biology: Researchers study its effects on viral replication and its interactions with viral enzymes.
Medicine: AIC316 (mesylate) is being developed for the treatment of HSV infections, particularly in immunocompromised patients.
Mechanism of Action
Target of Action
Pritelivir mesylate primarily targets the Herpes Simplex Virus (HSV) helicase-primase complex . This complex plays a crucial role in the replication of the virus’s DNA, making it a key target for antiviral drugs .
Mode of Action
This compound is a member of the helicase-primase inhibitors (HPI), a novel class of direct-acting antiviral drugs . It acts by inhibiting the helicase-primase complex, thereby preventing the de novo synthesis of viral DNA . This mode of action is distinct from other antiviral agents used for treating HSV infections, which typically target the viral DNA polymerase .
Biochemical Pathways
By inhibiting the helicase-primase complex, this compound disrupts the HSV DNA replication process . This prevents the virus from multiplying, thereby limiting the spread of the infection within the host .
Pharmacokinetics
This compound is administered orally, topically, and through vaginal routes . The drug is fast disintegrating, i.e., within 1-2 minutes . Its dissolution properties are mainly driven by the drug substance characteristics . .
Result of Action
The inhibition of the helicase-primase complex by this compound results in a significant reduction in the replication of the HSV DNA . This leads to a decrease in the severity and frequency of HSV outbreaks . In clinical trials, this compound has shown strong clinical efficacy and a good safety profile .
Action Environment
This compound is particularly effective in the treatment of HSV infections in immunocompromised patients, whose infections have become resistant to acyclovir . The drug’s efficacy can be influenced by factors such as the patient’s immune status and the presence of drug-resistant strains of the virus . Current therapies for these patients can lead to severe side effects, including renal failure . These recent results reinforce the potential of this compound and its novel mode of action as a well-tolerated, efficacious, and convenient oral treatment option .
Safety and Hazards
Future Directions
Pritelivir mesylate is currently being evaluated in a pivotal phase 3 trial for the treatment of acyclovir-resistant HSV infections in immunocompromised patients . The Phase III part of the trial will compare lesion healing in a given time frame and is conducted worldwide at up to 70 sites in the US, South America, Europe, and China . The estimated primary completion date is June 2024 .
Biochemical Analysis
Biochemical Properties
Pritelivir Mesylate is an inhibitor of the viral helicase-primase complex . This complex is essential for the replication of the herpes simplex virus, and by inhibiting it, this compound prevents the virus from multiplying .
Cellular Effects
This compound exhibits antiviral activity in vitro and in animal models of herpes simplex virus (HSV) infection . It is active against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2) with an IC50 of 0.02 μM against HSV1-2 .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of the viral helicase-primase complex . This complex is responsible for unwinding the double-stranded DNA of the virus, which is a crucial step in viral replication. By inhibiting this complex, this compound prevents the virus from replicating .
Temporal Effects in Laboratory Settings
This compound has shown strong clinical efficacy and a good safety profile in phase 2 trials . The phase 2 part of the trial showed very encouraging results in terms of healing of cutaneous lesions within 28 days of treatment with this compound .
Dosage Effects in Animal Models
In a lethal mouse challenge model, Pritelivir treatment significantly increased survival . Even the lowest dose of 0.3 mg/kg was effective in increasing survival to 53% .
Metabolic Pathways
The major metabolic pathway of this compound is amide hydrolysis, leading to the formation of amino thiazole sulfonamide (ATS) and pyridinyl phenyl acetic acid (PPA) .
Transport and Distribution
This compound is administered orally . After administration, it is absorbed and distributed within the body where it exerts its antiviral effects .
Preparation Methods
The synthesis of AIC316 (mesylate) involves the creation of a thiazolylamide compound. The synthetic route includes the reaction of N-methyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)-2-[4-(pyridin-2-yl)phenyl]acetamide with methanesulfonic acid to form the mesylate salt . Industrial production methods are designed to ensure high purity and yield, often involving multiple purification steps to achieve the desired product quality .
Chemical Reactions Analysis
AIC316 (mesylate) undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the compound’s functional groups.
Substitution: Various substitution reactions can be performed to introduce different substituents into the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Properties
IUPAC Name |
methanesulfonic acid;N-methyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)-2-(4-pyridin-2-ylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S2.CH4O3S/c1-12-17(27(19,24)25)26-18(21-12)22(2)16(23)11-13-6-8-14(9-7-13)15-5-3-4-10-20-15;1-5(2,3)4/h3-10H,11H2,1-2H3,(H2,19,24,25);1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAJHCGEURRDOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N(C)C(=O)CC2=CC=C(C=C2)C3=CC=CC=N3)S(=O)(=O)N.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O6S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1428333-96-3 | |
Record name | Pritelivir mesylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1428333963 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PRITELIVIR MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQ8YD6U328 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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